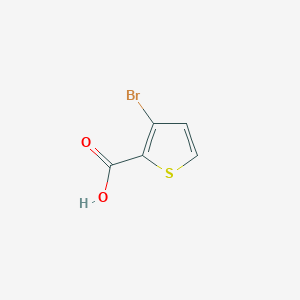

3-Bromothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQLWBUTTMNMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372328 | |

| Record name | 3-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-64-0 | |

| Record name | 3-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-carboxylic acid (CAS: 7311-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block crucial in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, provides a scaffold for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom's reactivity makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds fundamental to many pharmaceutical compounds.[3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7311-64-0 | [1][5][6][7][8] |

| Molecular Formula | C₅H₃BrO₂S | [1][6][7] |

| Molecular Weight | 207.05 g/mol | [1][5][6][7][9] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 192-201 °C | [1][5] |

| Purity | ≥ 97% | [5] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed. | [1][10] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR | Spectrum available | [11][12] |

| ¹³C NMR | Aromatic region: ~110-140 ppm; Carbonyl carbon: ~163 ppm. Specific shifts for bromothiophenes are available in the literature. | [13][14][15][16] |

| Infrared (IR) | O-H stretch (broad): 3300-2500 cm⁻¹; C=O stretch: 1760-1690 cm⁻¹; C-O stretch: 1320-1210 cm⁻¹; C-Br stretch: 690-515 cm⁻¹. | [17][18][19] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): Expected around m/z 206/208 (due to Br isotopes). Acylium ion (M-OH) is a common fragment. | [14][20][21] |

Synthesis

A common laboratory-scale synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination and carboxylation of thiophene derivatives.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Materials:

-

Thiophene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Synthesis of 2,3,5-Tribromothiophene: In a well-ventilated fume hood, to a stirred solution of thiophene in a suitable solvent, add iron powder as a catalyst. Slowly add bromine dropwise at a temperature maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

-

Synthesis of 3-Bromothiophene: Dissolve 2,3,5-tribromothiophene in dry diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for the specified time. Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully. The resulting 3-bromothiophene can be purified by distillation.

-

Synthesis of this compound: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in dry THF. Cool the LDA solution to -78 °C. Slowly add a solution of 3-bromothiophene in dry THF to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours. Quench the reaction by pouring the mixture over crushed dry ice. Allow the mixture to warm to room temperature. Acidify the mixture with aqueous HCl. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.

Applications in Drug Discovery and Development

This compound is a key starting material for the synthesis of various biologically active molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in creating diverse molecular libraries for drug screening.

Figure 2: Key cross-coupling reactions of this compound.

This protocol is adapted from procedures for the Suzuki coupling of bromo-heterocycles.

Materials:

-

Methyl 3-bromothiophene-2-carboxylate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and water (solvent mixture)

Procedure:

-

To a reaction vessel, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst, which can be pre-formed or generated in situ from Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials:

-

Methyl 3-bromothiophene-2-carboxylate

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A strong base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ or Pd₂(dba)₃, the phosphine ligand, and the base.

-

Add the methyl 3-bromothiophene-2-carboxylate, the amine, and the anhydrous solvent.

-

Seal the vessel and heat the mixture to 80-120 °C, with stirring, until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.

Materials:

-

Methyl 3-bromothiophene-2-carboxylate

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A base (e.g., triethylamine, diisopropylamine)

-

Anhydrous THF or DMF

Procedure:

-

To a solution of methyl 3-bromothiophene-2-carboxylate and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add the amine base and stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Role in the Synthesis of Marketed Drugs and Investigational Compounds

Derivatives of 3-bromothiophene are precursors to several important pharmaceutical agents.

Thienopyridine derivatives, such as the antiplatelet drug Clopidogrel, are synthesized from precursors derived from 3-bromothiophene. These drugs are irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.

Figure 3: Simplified P2Y12 receptor signaling pathway and its inhibition.

The thiophene scaffold is present in numerous kinase inhibitors. Derivatives of 3-bromothiophene can be utilized to synthesize compounds that target kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

Figure 4: Simplified EGFR signaling pathway and its inhibition.

Recent research has identified 3-arylaminothiophene-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein, an RNA demethylase implicated in cancer.

Figure 5: FTO protein demethylation mechanism and its inhibition.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][22][23]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[22][23]

-

Use only in a well-ventilated area.[10]

-

Avoid breathing dust.

-

In case of contact with skin, wash with plenty of soap and water.[10][22]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][23]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. The information provided in this guide serves as a comprehensive resource to facilitate the effective utilization of this important chemical intermediate.

References

- 1. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. scbt.com [scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound(7311-64-0) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. oipub.com [oipub.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. eng.uc.edu [eng.uc.edu]

- 20. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound(7311-64-0) MS spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

3-Bromothiophene-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide on 3-Bromothiophene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, this compound is a versatile building block in organic synthesis. Its unique structure, featuring a thiophene ring with both a carboxylic acid and a bromine substituent, makes it a valuable precursor for creating a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides core technical data, including its molecular weight and formula, alongside other key properties.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for experimental and developmental applications.

| Property | Value |

| Molecular Formula | C5H3BrO2S |

| Molecular Weight | 207.05 g/mol |

| CAS Number | 7311-64-0 |

| Appearance | Solid |

| Melting Point | 195-201 °C |

| Synonyms | 3-Bromo-2-thenoic acid, 2-(3-Bromothienyl)carboxylic acid |

Structural and Molecular Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical connection.

Caption: Logical flow from compound name to molecular formula and weight.

Applications in Research and Development

This compound is a key intermediate in several areas of chemical research:

-

Organic Synthesis : It serves as a versatile starting material for synthesizing more complex molecules.[1] The bromine atom enhances its reactivity, making it suitable for various coupling reactions to introduce diverse functional groups.[1]

-

Medicinal Chemistry : The thiophene ring is a common scaffold in many biologically active compounds. Researchers utilize this molecule to develop new potential drugs targeting specific biological pathways.[1]

-

Material Science : It is used in the creation of conductive polymers and other functional materials, which can be applied in devices like organic solar cells and sensors.[1]

Safety and Handling

According to GHS classifications, this compound is associated with several hazards:

Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It is classified as a combustible solid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 7311-64-0 | this compound - Synblock [synblock.com]

- 3. 3-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]

- 4. scbt.com [scbt.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical framework for its interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11-13 | Singlet (broad) | - | -COOH |

| ~7.6 | Doublet | ~5.0 | H-5 |

| ~7.2 | Doublet | ~5.0 | H-4 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~135 | C-5 |

| ~130 | C-4 |

| ~128 | C-2 |

| ~115 | C-3 |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1670-1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1400 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

| ~730 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | ~100/~98 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 189/191 | Moderate | [M-OH]⁺ |

| 161/163 | Moderate | [M-COOH]⁺ |

| 82 | Low | [C₄H₂S]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Complete dissolution is ensured by vortexing. For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic acid proton.

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same instrument. A wider spectral width (0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform contact between the sample and the crystal is ensured by applying pressure using the instrument's clamp.

ATR-FT-IR Spectroscopy Protocol: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Methodologies and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the workflow of spectral data acquisition and the correlation of spectral data with the molecular structure of this compound.

Caption: Workflow for the acquisition and analysis of spectral data.

Caption: Correlation of spectral data with molecular structure.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromothiophene-2-carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities where the structural elucidation and characterization of this compound are critical.

Core Data Presentation

The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a broader signal for the carboxylic acid proton. The electron-withdrawing effects of the bromine and carboxylic acid substituents significantly influence the chemical shifts of the ring protons.

Table 1: 1H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.81 | Doublet (d) | 5.2 |

| H4 | 7.19 | Doublet (d) | 5.2 |

| COOH | Variable | Broad Singlet (br s) | - |

Solvent: Chloroform-d (CDCl3)[1]

The data clearly shows two doublets in the aromatic region, arising from the coupling between the H4 and H5 protons on the thiophene ring.[1] The magnitude of the coupling constant (J = 5.2 Hz) is typical for ortho-coupling in five-membered heterocyclic rings. The downfield shift of the H5 proton (7.81 ppm) compared to the H4 proton (7.19 ppm) can be attributed to the deshielding effect of the adjacent carboxylic acid group. The chemical shift of the carboxylic acid proton is variable and depends on factors such as concentration and temperature.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.[2]

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.[3]

-

Lock the field frequency using the deuterium signal from the CDCl3 solvent.[3]

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.[3]

-

Spectral Width: Set the spectral width to a range of 0-12 ppm to encompass all expected proton signals.[3]

-

Number of Scans: Acquire between 16 and 32 scans to achieve an adequate signal-to-noise ratio.[3]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[3]

-

Temperature: The experiment is typically performed at room temperature (approximately 298 K).[2]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

Visualizations

The following diagrams illustrate the molecular structure, proton assignments, and a typical experimental workflow for 1H NMR spectroscopy.

References

In-Depth Technical Guide to the FT-IR Analysis of 3-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Bromothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. This document details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a workflow for spectral analysis.

Core Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its thiophene ring, carboxylic acid group, and carbon-bromine bond. The data presented below is a representative compilation based on spectral information and established vibrational frequency ranges for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Medium, Sharp | C-H stretching (thiophene ring) |

| 3000 - 2500 | Strong, Broad | O-H stretching (carboxylic acid dimer)[1][2] |

| ~1700 | Strong, Sharp | C=O stretching (carbonyl of carboxylic acid)[1][2] |

| ~1520 | Medium | C=C stretching (thiophene ring) |

| ~1420 | Medium | C-O-H in-plane bending (carboxylic acid) |

| ~1290 | Medium | C-O stretching (carboxylic acid) |

| ~920 | Medium, Broad | O-H out-of-plane bending (carboxylic acid dimer)[1] |

| ~730 | Medium | C-S stretching (thiophene ring) |

| Below 700 | Medium to Weak | C-Br stretching |

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of solid and liquid samples due to its simplicity and minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

-

-

Cleaning:

-

Release the pressure clamp and remove the bulk of the sample powder.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.

-

Visualizing the Workflow and Molecular Vibrations

To further elucidate the process and the underlying molecular phenomena, the following diagrams are provided.

References

The Chemical Versatility of 3-Bromothiophene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry, materials science, and agrochemical development. Its unique trifunctional nature, possessing a carboxylic acid group, a bromine atom, and a thiophene ring, allows for a diverse array of chemical transformations. The carboxylic acid moiety serves as a handle for esterification and amidation reactions, while the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Reactivity and Functionalization

The reactivity of this compound can be broadly categorized into two main types of transformations: reactions involving the carboxylic acid group and reactions at the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality readily undergoes standard transformations such as esterification and amidation, providing access to a wide range of derivatives with modified physicochemical properties.

Esterification of this compound is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to introduce specific functionalities. A widely used method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] Another efficient protocol utilizes phosphorus oxychloride (POCl3).[3]

Experimental Protocol: Esterification using DCC/DMAP

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.0-1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Esterification Reactions

| Ester Product | Alcohol | Coupling Reagent | Solvent | Yield (%) | Spectroscopic Data |

| Methyl 3-bromothiophene-2-carboxylate | Methanol | DCC/DMAP | DCM | >90 (estimated) | ¹H NMR (CDCl₃): δ 7.55 (d, J=5.4 Hz, 1H), 7.15 (d, J=5.4 Hz, 1H), 3.90 (s, 3H) |

| Ethyl 3-bromothiophene-2-carboxylate | Ethanol | POCl₃ | - | ~90 (estimated) | - |

Direct amidation of this compound with a variety of primary and secondary amines can be achieved using activating agents. A modern and efficient method employs tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a mild and effective reagent.[4]

Experimental Protocol: Amidation using B(OCH₂CF₃)₃

-

In a sealed tube, combine this compound (1.0 eq), the desired amine (1.0 eq), and acetonitrile.

-

Add tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C for 5-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The product can often be purified by simple filtration after treatment with scavenger resins, avoiding aqueous workup.

Table 2: Representative Amidation Reactions

| Amide Product | Amine | Coupling Reagent | Solvent | Yield (%) |

| N-benzyl-3-bromothiophene-2-carboxamide | Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile | Good to Excellent (estimated) |

| N,N-diethyl-3-bromothiophene-2-carboxamide | Diethylamine | B(OCH₂CF₃)₃ | Acetonitrile | Good to Excellent (estimated) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in constructing complex molecular architectures for drug discovery and materials science.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound (or its ester derivatives) and various organoboron compounds.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of a suitable solvent (e.g., toluene/water or dioxane/water), add this compound or its ester (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Product | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 3-Phenylthiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good (estimated) |

| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good (estimated) |

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7]

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, triethylamine).

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[8][9] This reaction can be applied to this compound to introduce various amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted thiophenes.[10][11]

Experimental Protocol: Heck Reaction

-

In a pressure vessel, combine this compound or its ester (1.0 eq), the alkene (1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add a polar aprotic solvent such as DMF or NMP.

-

Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product via column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

Caption: Key reaction pathways of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-Bromothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document details the predominant synthetic routes, including the highly efficient lithiation and carboxylation of 3-bromothiophene, and discusses alternative pathways. This guide offers detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group on a thiophene scaffold, allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, while the carboxylic acid moiety can be converted into a range of other functional groups. This versatility makes it an important intermediate in the construction of complex molecular architectures.

This guide focuses on the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and a comparative analysis of the different approaches.

Predominant Synthesis Route: Lithiation and Carboxylation of 3-Bromothiophene

The most direct and widely employed method for the synthesis of this compound involves the regioselective lithiation of 3-bromothiophene at the 2-position, followed by quenching the resulting organolithium intermediate with carbon dioxide.

Reaction Pathway Overview

The synthesis proceeds in two main steps:

-

Preparation of 3-Bromothiophene: As direct bromination of thiophene predominantly yields the 2-bromo isomer, 3-bromothiophene is typically synthesized via a multi-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1][2]

-

Lithiation and Carboxylation: 3-Bromothiophene is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively deprotonates the most acidic proton at the 2-position. The resulting 3-bromo-2-lithiothiophene is then reacted with solid carbon dioxide (dry ice) to yield the lithium salt of the carboxylic acid, which upon acidic workup, gives the final product.

The overall reaction scheme is depicted below:

Figure 1: Overall synthesis pathway from thiophene to this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tribromothiophene [1]

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (1125 g, 13.4 moles) in 450 ml of chloroform.

-

Cool the flask in a water bath.

-

Add bromine (6480 g, 40.6 moles) dropwise over 10 hours with vigorous stirring.

-

Allow the mixture to stand overnight.

-

Heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with 2N sodium hydroxide solution.

-

The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify by vacuum distillation to yield 2,3,5-tribromothiophene (boiling point 123-124°C at 9 mmHg).[2]

-

Step 2: Synthesis of 3-Bromothiophene [1][2]

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

-

Procedure:

-

To a three-necked flask, add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).

-

Heat the mixture to reflux with stirring.

-

Add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux.

-

After the addition, reflux for an additional 3 hours.

-

Distill the product with steam.

-

Separate the organic layer, wash with 10% sodium carbonate solution and water, and dry over calcium chloride.

-

Fractionally distill to obtain pure 3-bromothiophene (boiling point 159-161°C).

-

Step 3: Synthesis of this compound

-

Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (1M).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene (e.g., 16.3 g, 0.1 mol) in 200 mL of dry THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, e.g., 44 mL of a 2.5 M solution in hexanes) dropwise via a syringe, maintaining the temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour.

-

In a separate flask, crush a large excess of dry ice.

-

Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 3-bromothiophene.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl.

-

The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| Bromination | Thiophene | 2,3,5-Tribromothiophene | Br₂, CHCl₃, KOH/EtOH | 75-85%[2] | >95% |

| Debromination | 2,3,5-Tribromothiophene | 3-Bromothiophene | Zn, CH₃COOH | 89-92%[2] | >99% |

| Carboxylation | 3-Bromothiophene | This compound | n-BuLi, CO₂ | 80-90% | >97% |

Alternative Synthesis Route: Direct Bromination of Thiophene-2-carboxylic acid

An alternative approach to this compound is the direct electrophilic bromination of thiophene-2-carboxylic acid. The carboxylic acid group is a deactivating group, which can influence the regioselectivity of the bromination.

Reaction Pathway Overview

In this one-step synthesis, thiophene-2-carboxylic acid is treated with a brominating agent, such as bromine in a suitable solvent. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over the 5-bromo and dibromo byproducts.

Figure 2: Direct bromination of thiophene-2-carboxylic acid.

Experimental Protocol

-

Materials: Thiophene-2-carboxylic acid, Bromine, Acetic acid.

-

Procedure:

-

Dissolve thiophene-2-carboxylic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dissolved in acetic acid dropwise with stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring the progress by TLC or GC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to isolate the this compound.

-

Quantitative Data

| Starting Material | Product | Reagents | Typical Yield | Purity |

| Thiophene-2-carboxylic acid | This compound | Br₂, CH₃COOH | Moderate (isomer mixture) | Requires careful purification |

Mechanistic Considerations

Lithiation of 3-Bromothiophene

The regioselectivity of the lithiation of 3-bromothiophene at the 2-position is governed by the higher acidity of the α-protons of the thiophene ring compared to the β-protons. The sulfur atom stabilizes the negative charge at the adjacent carbon through both inductive effects and the involvement of its d-orbitals.

Figure 3: Mechanism of lithiation and carboxylation of 3-bromothiophene.

Conclusion

The synthesis of this compound is most reliably achieved through the lithiation of 3-bromothiophene followed by carboxylation. This method offers high yields and excellent regioselectivity. While direct bromination of thiophene-2-carboxylic acid presents a more atom-economical route, it often leads to mixtures of isomers requiring careful purification. The choice of synthetic route will depend on the desired scale, purity requirements, and available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic Acid: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Bromothiophene-2-carboxylic acid, a crucial building block in medicinal chemistry and materials science. This document details the key chemical intermediates, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and functional organic materials. Its structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. This guide will explore the most common and effective synthetic pathways to this important molecule, focusing on the critical intermediates and their preparation.

Key Synthetic Pathways

Two primary routes have been established for the synthesis of this compound, each with distinct advantages and considerations.

-

Route A: Carboxylation of 3-Bromothiophene. This is the most direct approach, involving the preparation of the key intermediate, 3-bromothiophene, followed by its conversion to the target carboxylic acid.

-

Route B: Synthesis from 2,3-Dibromothiophene. This alternative pathway utilizes 2,3-dibromothiophene as the starting material, which undergoes a selective lithium-halogen exchange followed by carboxylation.

The following sections will provide a detailed examination of the experimental procedures and key intermediates for both synthetic routes.

Route A: Synthesis via 3-Bromothiophene Intermediate

This pathway commences with the synthesis of 3-bromothiophene, a critical precursor that cannot be obtained by direct bromination of thiophene due to the preferential electrophilic substitution at the 2-position.

Synthesis of Key Intermediate: 2,3,5-Tribromothiophene

The initial step involves the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.

Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.

-

Procedure:

-

A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet.

-

The flask is placed in a cooling bath with circulating cold tap water to manage the exothermic reaction.

-

Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.

-

After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.

-

The following day, the mixture is heated to 50°C for several hours.

-

The reaction mixture is then washed with a 2N sodium hydroxide solution to neutralize any remaining acid.

-

The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, the mixture is poured into water. The organic layer is separated, washed with water, and dried over calcium chloride.

-

The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1]

-

Quantitative Data: Synthesis of 2,3,5-Tribromothiophene

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Thiophene | 84.14 | 1125 | 13.4 | 1 |

| Bromine | 159.81 | 6480 | 40.6 | ~3 |

| Potassium Hydroxide | 56.11 | 800 | 14.3 | - |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| 2,3,5-Tribromothiophene | 320.84 | 3200–3650 | 75–85 |

Synthesis of Key Intermediate: 3-Bromothiophene

The second step involves the selective reductive debromination of 2,3,5-tribromothiophene to yield 3-bromothiophene.

Experimental Protocol: Synthesis of 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

-

Equipment: Three-necked flask, mechanical stirrer, dropping funnel, reflux condenser, heating mantle, distillation apparatus.

-

Procedure:

-

To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

The mixture is heated to reflux with continuous stirring.

-

Once refluxing, the heating mantle is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux (approximately 70 minutes).

-

After addition, the mixture is refluxed for an additional 3 hours.

-

The condenser is then arranged for downward distillation, and the product is distilled with water.

-

The heavier organic layer in the distillate is separated, washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

The organic layer is dried over calcium chloride and purified by fractional distillation. 3-Bromothiophene is collected at 159–160°C.[1]

-

Quantitative Data: Synthesis of 3-Bromothiophene

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 2,3,5-Tribromothiophene | 320.84 | 1283 | 4.00 | 1 |

| Zinc dust | 65.38 | 783 | 12.0 | 3 |

| Acetic acid | 60.05 | ~735 | ~12.2 | ~3 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| 3-Bromothiophene | 163.04 | 580–585 | 89–90 |

Synthesis of this compound via Lithiation and Carboxylation

The final step in Route A is the conversion of 3-bromothiophene to the target carboxylic acid through lithiation followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether or Tetrahydrofuran (THF), Dry ice (solid CO2), 6N Hydrochloric acid, Ethanol, Water.

-

Equipment: Flame-dried three-necked flask, magnetic stirrer, thermometer, dropping funnel, inert atmosphere setup (Nitrogen or Argon), dry ice/acetone bath.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-thienyllithium.

-

Quench the reaction by carefully adding crushed dry ice in portions to the reaction mixture at -78 °C. A white precipitate is typically observed.

-

Allow the reaction mixture to slowly warm to room temperature.

-

The reaction is then quenched with water and the aqueous phase is separated.

-

The aqueous phase is acidified with 6N hydrochloric acid, and the resulting precipitate is collected by filtration.

-

The crude product is recrystallized from a mixture of ethanol and water and dried under vacuum to yield this compound as a white powdery solid.[2]

-

Quantitative Data: Synthesis of this compound (Route A)

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 3-Bromothiophene | 163.04 | 1.0 eq | - | 1 |

| n-Butyllithium | 64.06 | 1.1 eq | - | 1.1 |

| Carbon Dioxide | 44.01 | Excess | - | - |

| Product | Molar Mass ( g/mol ) | Typical Yield (%) | ||

| This compound | 207.05 | Not explicitly stated in the provided snippets, but generally good yields are expected for this type of reaction. |

Route B: Synthesis from 2,3-Dibromothiophene Intermediate

An alternative route to this compound begins with 2,3-dibromothiophene.

Synthesis of Key Intermediate: 2,3-Dibromothiophene

This intermediate can be prepared by the direct bromination of 3-bromothiophene.

Experimental Protocol: Synthesis of 2,3-Dibromothiophene

-

Materials: 3-Bromothiophene, N-bromosuccinimide (NBS), Hexane, Perchloric acid (70% aqueous), Potassium carbonate.

-

Equipment: Reaction flask, magnetic stirrer.

-

Procedure:

-

To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).

-

Add perchloric acid (0.7 mL, 5 mol%).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Add potassium carbonate (200 mg) to neutralize the acid.

-

Filter the reaction mixture and wash the solid with hexane.

-

Combine the organic phases, concentrate, and purify the residue by vacuum distillation to yield 2,3-dibromothiophene.

-

Quantitative Data: Synthesis of 2,3-Dibromothiophene

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 3-Bromothiophene | 163.04 | 16.3 | 100 | 1 |

| N-bromosuccinimide | 177.98 | 17.8 | 100 | 1 |

| Product | Molar Mass ( g/mol ) | Yield (%) | ||

| 2,3-Dibromothiophene | 241.94 | 89 |

Synthesis of this compound from 2,3-Dibromothiophene

This method involves a selective lithium-halogen exchange at the 2-position followed by carboxylation.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,3-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether, Gaseous carbon dioxide, 6N Hydrochloric acid, Ethanol, Water.

-

Equipment: Reaction flask under nitrogen atmosphere, cooling bath (-78°C).

-

Procedure:

-

Dissolve 2,3-dibromothiophene (12.1 g, 0.05 mol) in anhydrous ether (150 mL) under a nitrogen atmosphere and cool to -78°C.

-

Slowly add a solution of n-butyllithium (2.5 M in ether, 22 mL, 0.055 mol) dropwise.

-

Stir the mixture at -78°C for 10 minutes after the addition is complete.

-

Pass gaseous carbon dioxide through the reaction system; a white precipitate will form immediately.

-

Maintain the reaction at -78°C for 30 minutes, then allow it to warm slowly to room temperature.

-

The aqueous phase is combined and acidified with 6N hydrochloric acid.

-

The resulting precipitate is collected by filtration.

-

The solid is recrystallized from ethanol (50 mL) and water (200 mL) and dried under vacuum to give this compound (9.23 g).[2]

-

Quantitative Data: Synthesis of this compound (Route B)

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2,3-Dibromothiophene | 241.94 | 12.1 | 0.05 | 1 |

| n-Butyllithium | 64.06 | - | 0.055 | 1.1 |

| Carbon Dioxide | 44.01 | Excess | - | - |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 207.05 | 9.23 | ~89 |

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic pathway for this compound via Route A.

Caption: Synthetic pathway for this compound via Route B.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound, a key intermediate for pharmaceutical and materials science research. By providing comprehensive experimental protocols, quantitative data, and clear visual representations of the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently and efficiently synthesize this valuable compound. The choice between the two routes will depend on the availability of starting materials and specific laboratory capabilities. Both pathways, however, offer reliable methods for accessing this important molecular building block.

References

From Coal Tar Impurity to Therapeutic Agents: A Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from an obscure offshoot of the discovery of thiophene itself to their current status as privileged scaffolds in drug design, is a testament to over a century of chemical exploration. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of thiophene carboxylic acids. It details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways through which these molecules exert their biological effects.

The Dawn of Thiophene and the Emergence of its Carboxylic Acids

The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, serendipitously identified thiophene as an impurity in benzene derived from coal tar.[][2] This discovery paved the way for the exploration of thiophene's reactivity and the synthesis of its derivatives.

While the exact date and researcher behind the first synthesis of a thiophene carboxylic acid are not definitively documented in readily available modern literature, early investigations into the functionalization of the thiophene ring quickly followed its discovery. A patent referencing an 1886 publication in Justus Liebigs Annalen der Chemie suggests that the synthesis of thiophene-2-carboxylic acid was achieved shortly after the discovery of thiophene itself, likely through the oxidation of 2-acetylthiophene.[3][4] This early work laid the foundation for the development of a diverse array of synthetic methods for accessing various thiophene carboxylic acid isomers and their derivatives.

Key Historical Syntheses of Thiophene Carboxylic Acids

Several named reactions have been pivotal in the synthesis of thiophene carboxylic acids and their precursors. These methods, developed over several decades, offer different strategies for constructing and functionalizing the thiophene ring.

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method provides a direct route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5][6] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[6]

Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-2-thiophenecarboxylate

A detailed, modern adaptation of the Fiesselmann synthesis is as follows:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in absolute ethanol. The solution is cooled in an ice bath.

-

Addition of Reactants: A mixture of ethyl propiolate and ethyl thioglycolate is added dropwise to the cooled sodium ethoxide solution with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and then refluxed for a specified period.

-

Work-up: The reaction mixture is cooled and poured into a mixture of ice and hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 3-hydroxy-2-thiophenecarboxylate.

A representative workflow for the Fiesselmann Synthesis is depicted below.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromothiophene-2-carboxylic acid with various arylboronic acids. The resulting 2-aryl-3-thiophenecarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1][2][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[4][5] The general scheme involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired 2-aryl-3-thiophenecarboxylic acid.

It is important to note that the presence of the carboxylic acid group on the thiophene substrate can potentially interfere with the catalytic cycle. Therefore, in many protocols, the carboxylic acid is first protected as an ester (e.g., methyl or pentyl ester) before the Suzuki coupling reaction.[4] Subsequent hydrolysis of the ester group yields the desired carboxylic acid product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene derivatives with arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound or its ester derivative.

| Parameter | Condition | Notes | Reference |

| Substrate | This compound (or its ester) | Starting material. Esterification may be required. | [4] |

| Coupling Partner | Arylboronic acid or Arylboronic acid pinacol ester | A slight excess (1.1-1.2 equivalents) is typically used. | [8] |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Typically 2-5 mol%. Other catalysts like Pd(OAc)₂ with phosphine ligands can also be used. | [4][9] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Usually 2-3 equivalents. The choice of base can significantly impact the reaction outcome. | [4][8][9] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A deoxygenated solvent mixture is crucial. Ratios like 4:1 or 6:1 (organic:aqueous) are common. | [8] |

| Temperature | 80-100 °C | The reaction is typically heated under an inert atmosphere. | [4][8] |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until completion. | [8] |

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an esterified this compound with an arylboronic acid.

Step 1: Esterification of this compound (Example with Methanol)

-

To a solution of this compound (1.0 mmol) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-bromothiophene-2-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a round-bottom flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

-

Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).[8]

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[4][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Concentrate the organic layer under reduced pressure to obtain the crude ester product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-aryl-3-thiophenecarboxylate.[8]

Step 4: Hydrolysis of the Ester

-

Dissolve the purified methyl 2-aryl-3-thiophenecarboxylate in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the pure 2-aryl-3-thiophenecarboxylic acid.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Bases like potassium carbonate can be corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromothiophene-2-carboxylic acid. This reaction is a powerful tool for the synthesis of 3-arylthiophene-2-carboxylic acids, which are valuable intermediates in the development of novel therapeutic agents and advanced materials. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest.[1]

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2][3] The reaction typically involves the cross-coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base.

Catalytic Systems and Reaction Optimization

The successful Suzuki coupling of this compound is dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The carboxylic acid group on the thiophene ring can influence the reaction, and in some cases, protection of this group via esterification may be considered to improve yields and prevent side reactions.[2]

Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst that is often effective.[2] Other palladium sources like palladium(II) acetate [Pd(OAc)₂] can also be employed, which are reduced in situ to the active Pd(0) species.[4][5]

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, often used in the form of [Pd(PPh₃)₄]. For more challenging couplings, bulkier and more electron-rich phosphine ligands such as tri-tert-butylphosphine (tBu₃P) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[6][7][8]

Bases: An inorganic base is required to facilitate the crucial transmetalation step in the catalytic cycle.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][9] The choice of base can significantly impact the reaction yield and should be optimized.

Solvent Systems: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[1] Mixtures of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water are common.[1][4][9] The ratio of the organic solvent to water can be critical, as water is often necessary for the catalytic cycle but excessive amounts can lead to dehalogenation as a side reaction.[10][11]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives, providing a basis for optimizing the reaction for this compound.

| Entry | Bromothiophene Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |